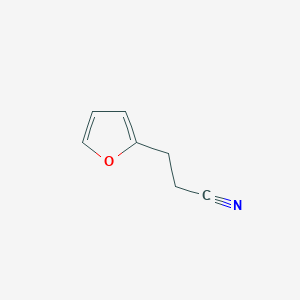

3-(Furan-2-yl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

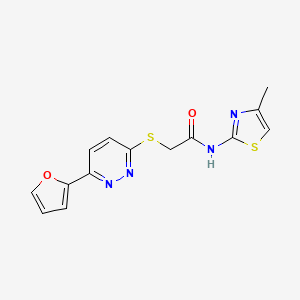

3-(Furan-2-yl)propanenitrile is a chemical compound with the molecular formula C7H7NO . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR and DFT studies . These studies can provide valuable information about the compound’s structure and its reactive electrophilic species .Chemical Reactions Analysis

Reactions of this compound have been studied extensively. For example, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .Scientific Research Applications

Chemistry of Furans

3-(Furan-2-yl)propanenitrile has been explored in the synthesis of functionalized bis(furan-2-yl)methanes and dihydropyridazines. These compounds have been used to study reactions with nitroso- and azoalkenes, leading to hetero-Diels–Alder adducts. Such chemical reactions have been instrumental in understanding the behavior of furan compounds under different chemical conditions (Lopes, Henriques, Paixão, & Melo, 2015).

Synthesis of Biheteroaryls

A study detailed the synthesis of biheteroaryl structures containing functionalized furans, a process that involved Knoevenagel condensation and isocyanide insertion. The use of 3-(2-furyl)-3-oxopropanenitrile in this process underscored the versatility of furan derivatives in creating complex organic structures (Balwe, Kim, Kim, & Jeong, 2019).

Photophysical Properties

Furans, including this compound derivatives, have been studied for their photophysical properties. Research into 2-(Alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones revealed potential applications in the field of metal ion sensors, particularly for detecting aluminum ions (Kumar, Kumawat, Gupta, & Sharma, 2015).

Solvent Polarity Effects

The effect of solvent polarity on the photophysical properties of furan derivatives has been a subject of study. Understanding how these properties change in different solvents provides insights into their potential applications in various chemical and biological systems (Kumari, Varghese, George, & Sudhakar, 2017).

Green Organic Chemistry

This compound has been used in green organic chemistry synthesis under microwave radiation. Its transformation by fungi into (R)-2-cyano-3-(furan-2-yl)propanamide demonstrates the compound's potential in environmentally friendly synthetic processes (Jimenez, Barreiro, Dos Santos, de Vasconcellos, Porto, & Batista, 2019).

Antimicrobial Activity

3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, which can be synthesized from 3-(furan-2-yl)propenoic acids, have shown promising antimicrobial activity against various microbes, including Candida albicans and Escherichia coli. This suggests potential applications in developing new antimicrobial agents (Kalyaev, Ryabukhin, Borisova, Ivanov, Boyarskaya, Borovkova, Nikiforova, Salmova, Ul'yanovskii, Kosyakov, & Vasilyev, 2022).

Mechanism of Action

Target of Action

3-(Furan-2-yl)propanenitrile, a furan derivative, has been found to have antimicrobial activity . The primary targets of this compound are microbial organisms such as yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus . These organisms play a significant role in various infections and diseases.

Mode of Action

The mode of action of this compound involves its interaction with these microbial targets. The compound acts as an electrophilic species in its reactions . It undergoes hydroarylation of the carbon–carbon double bond of 3-(Furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . This interaction results in changes to the microbial organisms, leading to their suppression .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in microbial growth and proliferation. The compound’s action on these pathways leads to downstream effects that include the suppression of microbial organisms . .

Result of Action

The result of the action of this compound is the suppression of microbial organisms such as Candida albicans, Escherichia coli, and Staphylococcus aureus . This leads to its antimicrobial activity, making it potentially useful in the treatment of various infections caused by these organisms.

Safety and Hazards

Future Directions

The future directions for the study and application of 3-(Furan-2-yl)propanenitrile could involve further exploration of its synthesis methods, chemical reactions, and potential applications. For instance, its antimicrobial activity against yeast-like fungi Candida albicans suggests potential uses in the field of medicine .

Biochemical Analysis

Biochemical Properties

Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anticancer properties

Cellular Effects

Some furan derivatives have been shown to have cytotoxic effects against certain cancer cell lines

Molecular Mechanism

The molecular mechanism of action of 3-(Furan-2-yl)propanenitrile is not well-established. Furan derivatives are known to be reactive, and their biological activity is thought to be due to the conjugation of the double bond with the carbonyl group

Metabolic Pathways

Furan derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites

Properties

IUPAC Name |

3-(furan-2-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTUKWXCIFHXKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2475000.png)

![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide](/img/structure/B2475002.png)

![2-[(3-chlorobenzyl)amino]-5-{(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2475003.png)

![2-(4-Oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide](/img/structure/B2475005.png)

![1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2475008.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2475010.png)

![3-[[(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2475013.png)

![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2475014.png)

![4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline](/img/structure/B2475015.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2475018.png)